![molecular formula C50H34N2O2 B2376429 2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone CAS No. 1640978-33-1](/img/structure/B2376429.png)
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone (BDAPA) is a compound with a D-π-A-π-D-type chromophore structure. It has two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions . It has been used as an efficient red TADF emitter .
Synthesis Analysis
BDAPA was synthesized through a Suzuki coupling reaction . A novel anthraquinone-containing poly(triphenylamine) polymer (PBDAPA) was then prepared by simple oxidative polymerization .Molecular Structure Analysis
The molecular structure of BDAPA is characterized by two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions .Chemical Reactions Analysis
As a cathode material, PBDAPA demonstrated two obvious discharge plateaus, corresponding to the double charge-discharge characteristics from p-type triphenylamine and n-type anthraquinone segments in the polymer .Physical And Chemical Properties Analysis
The compound has a molecular weight of 694.8 g/mol . The novel functional polymer PBDAPA presented a unique urchin-like morphology with an improved specific surface area of approximately 129.6 m^2 g^−1 and a small average mesopore diameter of 1.78 nm .Scientific Research Applications
Antiproliferative Activity in Cancer Research
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone and its derivatives have shown potential in cancer research. For instance, a study on 2-substituted-1,4-bis(dimethylamino)-9,10-anthraquinone derivatives demonstrated notable antiproliferative activities against P388 mouse leukemic tumor cells. The introduction of substituted phenyl groups into these anthraquinones enhanced their antiproliferative effect, particularly when electron-donating groups were added to the benzene ring (Jin, Jin, & Jin, 2011).
Applications in Organic Electronics
Anthraquinone derivatives are intriguing for their electron-accepting properties, making them useful in microelectronics. Studies on 2,6-diaryl-9,10-anthraquinones, for instance, revealed their suitability for organic electronics due to their high electron affinity and tunable emission. These compounds exhibit strong intramolecular charge transfer, affecting their fluorescence, and have potential applications in areas like organic light-emitting diodes (OLEDs) (Gautrot, Hodge, Cupertino, & Helliwell, 2007).
Synthesis of Novel Compounds
A novel diazo compound, 2,6-bis(4-hydroxyphenylazo)-9,10-anthraquinone, was synthesized, highlighting the versatility of this compound in forming new compounds. Such syntheses expand the chemical library of anthraquinone derivatives, which could be further explored for various applications (Yi-qun, 2009).
Energy Storage Applications
The compound has been utilized in energy storage, particularly in redox flow batteries. A phosphonate-functionalized anthraquinone showed excellent stability and potential in aqueous redox flow batteries, suggesting its utility in large-scale energy storage, crucial for renewable electricity integration (Ji et al., 2019).
Metal-Organic Frameworks (MOFs) and Catalysis
Tetratopic bis(diphenylamino)anthraquinone linkers have been used to coordinate with alkaline earth metals to create metal-organic frameworks (MOFs). These MOFs exhibit interesting physicochemical and emissive properties and have shown potential in catalytic applications, like the photooxidation of sulfides (De Carvalho et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone, also known as AQ(PhDPA)2, is the electron-rich triphenylamine units . These units are attached to an electron-deficient anthraquinone center at the 2,6-positions .
Mode of Action
AQ(PhDPA)2 has a molecular structure of the D-π-A-π-D-type chromophore . This structure allows the compound to interact with its targets, the electron-rich triphenylamine units, and induce changes in their electronic states . The compound has been used as an efficient red thermally activated delayed fluorescence (TADF) emitter .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to changes in electronic states, which can affect various biochemical pathways .
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability .
Result of Action
The interaction of AQ(PhDPA)2 with its targets leads to changes in their electronic states. This results in the emission of red thermally activated delayed fluorescence (TADF), making the compound an efficient red TADF emitter .
Action Environment
The action, efficacy, and stability of AQ(PhDPA)2 can be influenced by various environmental factors. For instance, the compound’s fluorescence efficiency can be affected by the polarity of the solvent . In nonpolar toluene, AQ(PhDPA)2 shows high fluorescence efficiency, while in polar tetrahydrofuran, its fluorescence is quenched due to strong solvation effects .
Future Directions
Properties
IUPAC Name |
2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOXDINRRDSYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H34N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
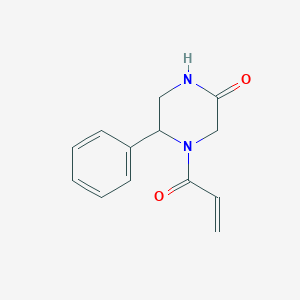
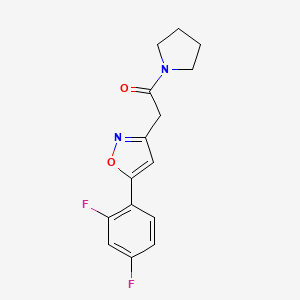
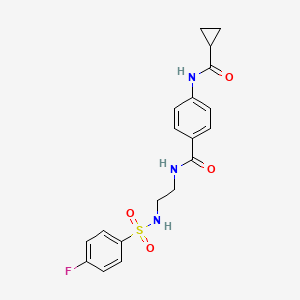
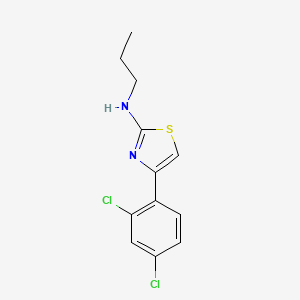
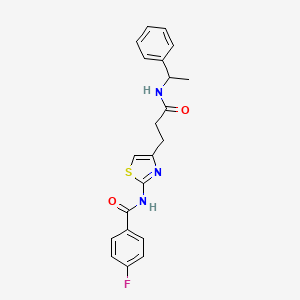
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)
![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)

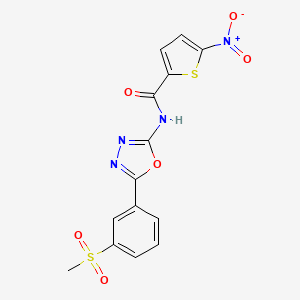
![[9]Cycloparaphenylene](/img/structure/B2376363.png)
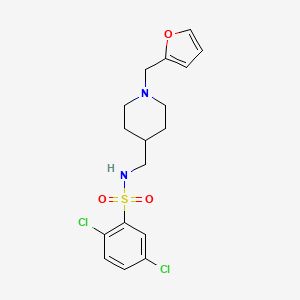
amine](/img/structure/B2376366.png)

